BENGHE Foundational & Exploratory

Check Availability & Pricing

5-Aminoquinoxalin-2(1H)-one chemical
properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Aminoquinoxalin-2(1H)-one

Cat. No.: B3032048

An In-Depth Technical Guide to 5-Aminoquinoxalin-2(1H)-one: A Privileged Scaffold in
Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoxalin-2(1H)-one core is a "privileged structure” in medicinal chemistry, frequently
appearing in pharmacologically active compounds with a wide range of applications.[1] This
guide focuses on a specific, functionalized derivative, 5-Aminoquinoxalin-2(1H)-one,
providing an in-depth analysis of its chemical structure, physicochemical properties, synthesis,
and critical role as a scaffold in drug development. As a versatile heterocyclic compound, its
structure allows for diverse modifications, making it a focal point in the search for novel
therapeutics, particularly as kinase inhibitors for oncology.[1][2] This document serves as a
technical resource, synthesizing data from authoritative sources to explain the causality behind
experimental choices and to provide a foundation for further research and development.

Molecular Structure and Physicochemical
Properties

The foundational characteristics of 5-Aminoquinoxalin-2(1H)-one dictate its behavior in both
chemical and biological systems. Its structure, a fusion of a benzene ring and a pyrazin-2(1H)-
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one ring, is embellished with a critical amino group at the C5 position, which provides a key site
for hydrogen bonding and further derivatization.

Core Structure and Tautomerism

A crucial aspect of the quinoxalin-2(1H)-one scaffold is its existence in a tautomeric equilibrium
between the lactam (amide) and lactim (enol) forms. The lactam form is generally predominant
in solution.[3] This equilibrium is significant as it can influence the molecule's hydrogen bonding
capabilities and its interaction with biological targets.

Caption: Lactam-lactim tautomerism of 5-Aminoquinoxalin-2(1H)-one.

Physicochemical Data

Quantitative data provides a baseline for experimental design, including solubility testing and
formulation development. The properties of 5-Aminoquinoxalin-2(1H)-one are summarized

below.
Property Value Source
Molecular Formula CsH7NsO [4]
Molar Mass 161.16 g/mol [4]
CAS Number 1002129-56-7 [4]
Inert atmosphere, Room
Storage Conditions temperature, Keep in dark [4]

place

Spectral Characterization Profile

Spectroscopic analysis is essential for structural confirmation post-synthesis. Based on its
structure and data from analogous compounds, the following spectral characteristics are
expected:

¢ H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons on
the benzene ring, with chemical shifts influenced by the electron-donating amino group and
the electron-withdrawing pyrazinone ring.[5] Additional signals corresponding to the N-H
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protons of the amine and amide groups would also be present, often as broad singlets that
are exchangeable with D20.[6]

e 13C NMR: The carbon spectrum would show signals for the eight distinct carbon atoms,
including the characteristic carbonyl carbon (C=0) signal in the downfield region (typically
~150-160 ppm).[5]

« Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption
bands corresponding to the N-H stretching vibrations of the primary amine and the
secondary amide, as well as a prominent C=0 stretching band for the lactam carbonyl group
(typically ~1680-1690 cm~1).[6]

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to
confirm the molecular formula by providing a highly accurate mass-to-charge ratio ([M+H]*)
consistent with CsH7N30O.[5]

Synthesis and Purification

The synthesis of quinoxalin-2(1H)-ones is well-established, most commonly proceeding via the
condensation of an o-phenylenediamine with an a-keto acid or its ester.[7][8] This approach
offers a reliable and versatile route to the core scaffold.

General Synthesis Workflow

The synthesis of 5-Aminoquinoxalin-2(1H)-one can be achieved by reacting 1,2,4-
triaminobenzene with an a-keto acid like glyoxylic acid, followed by cyclization. The choice of
starting materials is critical; the positions of the amine groups on the benzene ring direct the
final position of the amino group on the quinoxalinone product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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